2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Description
Properties
IUPAC Name |
5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9/h3,6-8,12H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQBSJQFNMMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most established method for constructing the 1,2,4-oxadiazole ring involves heterocyclization of amidoximes with activated carboxylic acid derivatives such as esters, acyl chlorides, or anhydrides. Key protocols include:
- Tiemann and Krüger method : Reaction of amidoximes with acyl chlorides yielding oxadiazoles and by-products. Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine improve yields and selectivity.
- Coupling reagents : Use of carbodiimides (e.g., EDC, DCC), CDI, or TBTU to activate carboxylic acids for amidoxime cyclization.
- Microwave irradiation (MWI) : Accelerates the cyclization, reducing reaction times from hours to minutes with improved yields and simpler purification.
- One-pot room temperature protocols : Recent advances allow amidoximes and carboxylic acid esters to react in superbase media (e.g., NaOH/DMSO) at room temperature, yielding diverse 3,5-disubstituted oxadiazoles with yields ranging from moderate to excellent (11–90%).
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
This alternative approach involves cycloaddition of nitrile oxides with nitriles to form the oxadiazole ring. Although conceptually straightforward, it suffers from:
- Poor reactivity of nitrile triple bonds.
- Side reactions such as dimerization of nitrile oxides.
- Low yields and solubility issues.
- Requirement of expensive catalysts like platinum(IV) complexes.
Due to these limitations, this method is less favored for large-scale or practical synthesis.
Incorporation of the Pyrimidine Ring
The pyrimidine moiety is generally attached through:
- Coupling reactions : Palladium-catalyzed cross-couplings such as Suzuki-Miyaura or Buchwald-Hartwig aminations enable the formation of C–C or C–N bonds between the oxadiazole and pyrimidine rings.
- Direct condensation : In some cases, condensation between aminopyrimidines and oxadiazole intermediates under appropriate conditions.
Industrial processes often employ continuous flow chemistry and microwave irradiation to optimize these steps, enhancing yields and scalability.
Reaction Conditions and Catalysts
| Step | Typical Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|
| Amidoxime + Acyl Chloride | TBAF, Pyridine, EDC, DCC, CDI, TBTU | Room temperature to 80 °C | Microwave irradiation improves yield |
| Amidoxime + Carboxylic Ester | NaOH/DMSO superbase medium | Room temperature (4–24 h) | One-pot synthesis with simple work-up |
| 1,3-Dipolar Cycloaddition | Pt(IV) catalyst | Mild conditions (up to 72 h) | Low yields, difficult purification |
| Piperidine introduction | Piperidine derivatives, nucleophiles | Reflux or room temperature | Regioselectivity critical |
| Pyrimidine coupling | Pd or Ni catalysts (Suzuki, Buchwald-Hartwig) | Continuous flow or batch, MW | Enhanced reaction rates and yields |
Research Findings on Yields and Efficiency
- Microwave-assisted cyclization can reduce reaction time from hours to minutes and improve yields to above 80–90%.
- Room temperature one-pot methods yield 11–90% depending on substituents and reaction time.
- Catalysts such as TBAF and TBAH (tetrabutylammonium hydroxide) show high catalytic activity in cyclodehydration steps.
- Aprotic solvents like DMF, THF, DCM, and MeCN favor high yields (88–95%), while protic solvents like MeOH and EtOH are less suitable.
- Base choice impacts yield significantly; hydroxides (NaOH, KOH) and carbonates (K2CO3) are effective, but some substrates are sensitive to strong bases.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride | TBAF, Pyridine | DCM, THF | 0–80 °C | Moderate to High | Simple, well-studied | By-products, purification |
| Amidoxime + Carboxylic Ester | Amidoxime, Ester | NaOH/DMSO (superbase) | DMSO | Room temp (4–24 h) | 11–90 | One-pot, mild conditions | Longer reaction times |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile oxide | Pt(IV) catalyst | CH2Cl2 | RT to 72 h | Low | Mild conditions | Poor solubility, expensive |
| Microwave-assisted Cyclodehydration | Amidoxime, Acyl chloride/ester | NH4F/Al2O3, K2CO3 | Various | Short time (minutes) | High (80–95) | Fast, efficient | Requires microwave equipment |
| Piperidine Introduction | Piperidine derivatives | None or base | Various | RT to reflux | High | Regioselective substitution | Requires control of conditions |
| Pyrimidine Coupling | Pyrimidine halide, oxadiazole | Pd or Ni catalysts | Various | RT to reflux | High | Scalable, efficient | Catalyst cost, sensitivity |
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine, as promising anticancer agents. These compounds have been evaluated for their ability to inhibit various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 16a | SK-MEL-2 | 0.65 | HDAC Inhibition |
| 16b | PANC-1 | 2.41 | HDAC Inhibition |
| 21 | Various | 9.8 - 44.9 | Cytotoxicity |
Studies indicate that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as therapeutic agents against cancer .
Anti-HIV Activity
Another significant application is in the field of virology, particularly for the treatment of HIV. Compounds similar to this compound have been synthesized and tested for their inhibitory effects on HIV reverse transcriptase:
| Compound | EC (nM) | Target |
|---|---|---|
| K-5a2 | 6.02 - 23.9 | HIV RT |
These compounds demonstrated broad-spectrum activity against HIV strains with resistance mutations, suggesting their potential as effective antiviral agents .
Mechanistic Insights
The mechanisms through which these compounds exert their biological effects are varied:
- Histone Deacetylase (HDAC) Inhibition : Several studies have shown that oxadiazole derivatives can inhibit HDAC enzymes, leading to altered gene expression profiles that promote apoptosis in cancer cells.
- Reverse Transcriptase Inhibition : The incorporation of piperidine and oxadiazole moieties enhances binding affinity to the hydrophobic channel of reverse transcriptase, making these compounds effective against resistant HIV strains.
Mechanism of Action
The mechanism of action of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Ring
Azetidinyl vs. Piperidinyl Substitution
- Compound : 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (C₉H₁₀ClN₅O, MW: 239.66) .
- Comparison : Replacing the six-membered piperidine with a three-membered azetidine ring reduces steric bulk and increases ring strain. Azetidine’s smaller size may enhance solubility but limit hydrophobic interactions. The hydrochloride salt form suggests comparable ionic character to the piperidine analogue.
Methoxymethyl and Piperazinyl Substitution
- Compound : 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(1-piperazinyl)pyrimidine dihydrochloride (CAS: 1177093-11-6) .
- Piperazine, a diazacyclohexane, adds hydrogen-bonding capacity via its secondary amine, contrasting with piperidine’s single nitrogen. The dihydrochloride salt (vs. monohydrochloride in the parent compound) indicates higher polarity.
Chloromethyl Substitution
- Compound : 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine (C₇H₅ClN₄O, MW: 196.60) .
- Comparison : The chloromethyl group is electron-withdrawing, which may destabilize the oxadiazole ring compared to piperidinyl. This substitution also introduces a reactive site for nucleophilic substitution, enabling further derivatization.
Core Heterocycle Modifications
Pyridine vs. Pyrimidine Core
- Compound : 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine .
- The 2-methoxyphenyl group on the oxadiazole introduces aromatic π-π stacking opportunities, absent in the parent compound.
Pyrazinyl-Oxadiazole Hybrid
- Compound : 6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one .
- Comparison: The pyrazine-oxadiazole hybrid adds two additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. The dihydropyridazinone core differs from pyrimidine in electronic distribution and planarity.
Structural and Functional Data Table
*Calculated for free base; hydrochloride salt adds ~36.46 g/mol.
Biological Activity
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The oxadiazole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | 5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
-
Anticancer Activity :
- Several studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) with IC₅₀ values in the micromolar range .
- In vitro assays demonstrated that the compound induces apoptosis in cancer cells via upregulation of p53 and activation of caspase pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives, including this compound, revealed that compounds exhibited significant cytotoxicity against MCF-7 and U937 cell lines. The research employed flow cytometry to analyze apoptosis induction and found that the compound acted in a dose-dependent manner.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| Anticancer | U937 | 0.75 | |
| Antimicrobial | Staphylococcus aureus | < 10 | |
| Antimicrobial | Escherichia coli | < 12.5 |
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Structure Modification | Biological Activity |
|---|---|---|
| Base Compound | None | Moderate activity |
| Variant A | Addition of methyl group | Increased potency |
| Variant B | Substitution with halogen | Enhanced selectivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclocondensation of a piperidine-containing amidoxime precursor with a pyrimidine carbonyl derivative. For example, amidoximes can react with activated carbonyl groups (e.g., nitriles or carboxylic acid derivatives) under acidic or thermal conditions to form the 1,2,4-oxadiazole ring. Post-synthesis, purification via column chromatography (using solvent systems like ethyl acetate/hexane) is critical. Characterization by and NMR confirms the oxadiazole and pyrimidine connectivity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy : NMR identifies proton environments (e.g., piperidine protons at δ 1.5–2.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm). NMR confirms carbonyl (C=O, ~160–170 ppm) and oxadiazole carbons.
- Chromatography : HPLC or LC-MS assesses purity (>95% recommended for biological assays).
- Crystallography : Single-crystal X-ray diffraction (if crystals form) resolves bond lengths/angles and confirms stereochemistry .
Q. What solvents are suitable for solubility testing, and how can logP values guide this process?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its heterocyclic structure. Experimentally, test solubility in a graded series (water, ethanol, acetonitrile, chloroform). Predicted logP values (e.g., using software like MarvinSketch) indicate hydrophobicity; a logP >2 suggests poor aqueous solubility, necessitating DMSO for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclocondensation yield?
- Methodological Answer :
- Catalysts : Use Lewis acids (e.g., ZnCl) or coupling reagents (EDC/HOBt) to accelerate amidoxime activation.
- Temperature : Microwave-assisted synthesis (80–120°C, 30–60 min) reduces reaction time vs. conventional heating (6–12 hours).
- Workup : Neutralize acidic conditions with NaHCO to prevent decomposition. Purify via flash chromatography (silica gel, gradient elution) .
Q. How to resolve contradictions in NMR data between theoretical predictions and experimental results?
- Methodological Answer :
- 2D NMR : Perform COSY or HSQC to assign overlapping proton signals (e.g., piperidine ring protons).
- Solvent Effects : Compare spectra in DMSO-d vs. CDCl; aromatic protons may shift due to hydrogen bonding.
- Computational Validation : Use DFT calculations (Gaussian or ORCA) to simulate NMR shifts and validate assignments .
Q. What strategies are used to evaluate the compound’s bioactivity against resistant bacterial strains?
- Methodological Answer :
- MIC Assays : Perform broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Include positive controls (e.g., ciprofloxacin) and test at concentrations 0.5–128 µg/mL.
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., DNA gyrase). Correlate docking scores (binding affinity) with experimental MIC values .
Q. How to design SAR studies for derivatives of this compound?
- Methodological Answer :
- Structural Modifications : Introduce substituents on the pyrimidine (e.g., halogens, methyl groups) or piperidine (e.g., N-alkylation) to probe electronic and steric effects.
- Bioassay Correlation : Test derivatives in parallel for antimicrobial activity. Use linear regression to correlate logP, polar surface area, or Hammett constants with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
